2-Chloro-3-methyl-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H11Cl |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
2-chloro-1-methyl-3-phenylbenzene |
InChI |
InChI=1S/C13H11Cl/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
ZEBYDWFUKGDJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Methyl 1,1 Biphenyl
Precursor Synthesis and Derivatization Strategies
The successful synthesis of 2-Chloro-3-methyl-1,1'-biphenyl via cross-coupling reactions is critically dependent on the availability and reactivity of suitable precursors for each phenyl ring. These precursors are strategically functionalized to enable the desired carbon-carbon bond formation.
For the "left-hand" ring, the key precursor is a derivative of 2-chloro-3-methylbenzene. Common starting materials include 2,6-dichlorotoluene (B125461) or 2-bromo-6-chlorotoluene. beilstein-journals.org These can be converted into organometallic reagents necessary for the various coupling reactions. For instance, the Grignard reagent, 3-chloro-2-methylphenylmagnesium halide, is a crucial precursor for Kumada coupling and can be prepared from the corresponding halo-toluene. beilstein-journals.org Similarly, for Negishi coupling, the corresponding organozinc reagent would be synthesized. For Suzuki-Miyaura coupling, the precursor would be 2-chloro-3-methylphenylboronic acid or its esters, which can be prepared from the Grignard reagent by reaction with a borate (B1201080) ester followed by hydrolysis. For Stille coupling, the required precursor is an organostannane, such as (2-chloro-3-methylphenyl)tributylstannane, which can also be synthesized from the corresponding aryl halide.
For the "right-hand" ring, a simple phenyl group is introduced. The precursor for this moiety is typically a halobenzene, such as chlorobenzene (B131634) or bromobenzene (B47551), which serves as the electrophilic partner in the cross-coupling reaction. beilstein-journals.org Alternatively, for Suzuki-Miyaura coupling, phenylboronic acid is a common and commercially available nucleophilic partner.
Carbon-Carbon Bond Formation in Biphenyl (B1667301) Core Construction
The construction of the central biphenyl C-C bond is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a high degree of control and functional group tolerance.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium and nickel complexes are the most widely used catalysts for these transformations, facilitating the formation of the C-C bond between the two aryl precursors through a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, utilizing an organoboron reagent and an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of 2-chloro-3-methylphenylboronic acid with a halobenzene or the coupling of a halo-2-chloro-3-methylbenzene with phenylboronic acid.
Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligand, base, and solvent. Typical palladium sources include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. The choice of phosphine (B1218219) ligands can be critical, with bulky, electron-rich ligands often providing higher yields, especially with less reactive aryl chlorides. The base is required to activate the organoboron species, with common choices including Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The reaction is typically carried out in solvents such as toluene (B28343), dioxane, or DMF, often with the addition of water.
While specific optimized conditions for the synthesis of this compound are not extensively reported in the literature, general protocols for similar sterically hindered biaryls can be adapted. Optimization would involve screening different combinations of catalysts, ligands, bases, and solvents to maximize the yield and minimize side products.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Aryl Halide | 2-Bromo-6-chlorotoluene or Chlorobenzene |
| Boronic Acid | Phenylboronic acid or 2-chloro-3-methylphenylboronic acid |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ |
| Base | K₂CO₃ or K₃PO₄ |
| Solvent | Toluene/H₂O or Dioxane/H₂O |
| Temperature | 80-110 °C |
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method has been specifically reported for the synthesis of this compound. beilstein-journals.org
In a patented process, 3-chloro-2-methylphenylmagnesium halide is coupled with a halobenzene in an inert solvent. beilstein-journals.org The reaction can be catalyzed by either metallic palladium or nickel(II) acetylacetonate (B107027). beilstein-journals.org The use of nickel catalysts is often favored due to their lower cost. kashanu.ac.ir The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to maintain the stability of the Grignard reagent. wikipedia.org
A key advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared from the corresponding aryl halides. kashanu.ac.ir However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.
Table 2: Reported Kumada Coupling for this compound
| Parameter | Condition | Reference |
|---|---|---|
| Grignard Reagent | 3-chloro-2-methylphenylmagnesium halide | beilstein-journals.org |
| Aryl Halide | Halobenzene (e.g., Bromobenzene) | beilstein-journals.org |
| Catalyst | Nickel(II) acetylacetonate or metallic Palladium | beilstein-journals.org |
| Solvent | Tetrahydrofuran (THF) | nih.gov |
| Temperature | 50 °C | nih.gov |
| Yield | 73.5 - 88.9% | nih.gov |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org This method is known for its high functional group tolerance and the ability to form C-C bonds between various types of carbon atoms. orgsyn.org
For the synthesis of this compound, this would typically involve the coupling of a (2-chloro-3-methylphenyl)zinc halide with a halobenzene. The organozinc reagent can be prepared from the corresponding aryl lithium or Grignard reagent by transmetalation with a zinc salt, such as ZnCl₂. acs.org
Table 3: General Conditions for Negishi Coupling
| Parameter | Condition |
|---|---|
| Organozinc Reagent | (2-chloro-3-methylphenyl)zinc halide |
| Aryl Halide | Chlorobenzene or Bromobenzene |
| Catalyst | Pd(PPh₃)₄ or Ni(acac)₂ |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 100 °C |
The Stille coupling reaction joins an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This method is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. wikipedia.org
The synthesis of this compound via Stille coupling would involve the reaction of a (2-chloro-3-methylphenyl)stannane derivative, such as tributyl(2-chloro-3-methylphenyl)stannane, with a halobenzene. The organostannane precursor can be prepared from the corresponding aryl halide.
A variety of palladium(0) and palladium(II) catalysts can be used, often in combination with phosphine ligands. beilstein-journals.org The reaction is typically performed in non-polar aprotic solvents like toluene, THF, or dioxane at elevated temperatures. A significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.org
Table 4: General Conditions for Stille Coupling
| Parameter | Condition |
|---|---|
| Organostannane | Tributyl(2-chloro-3-methylphenyl)stannane |
| Aryl Halide | Chlorobenzene or Bromobenzene |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
Other Emerging Cross-Coupling Methods
In recent years, significant advancements in cross-coupling reactions have provided more efficient and versatile routes for the synthesis of biphenyl compounds. nih.gov While traditional methods are effective, emerging techniques often offer milder reaction conditions, broader substrate scope, and improved yields. These methods are particularly valuable for constructing complex biphenyl structures like this compound.
One of the most prominent emerging methods is the Suzuki-Miyaura coupling . This palladium-catalyzed reaction involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. nih.govuiowa.edu For the synthesis of this compound, this could involve the reaction of a (3-chloro-2-methylphenyl)boronic acid with a phenyl halide or vice versa. The reaction is known for its high selectivity and tolerance to a wide range of functional groups. nih.govuiowa.edu A modified Suzuki-coupling procedure using Pd(dppf)₂Cl₂ as a catalyst has been shown to be effective for synthesizing various polychlorinated biphenyls (PCBs) in moderate to good yields. nih.govuky.edu This catalyst is less sensitive to air and has a longer shelf life compared to traditional palladium catalysts. nih.govuky.edu
Negishi coupling , another powerful palladium- or nickel-catalyzed cross-coupling reaction, utilizes an organozinc reagent with an organohalide. nih.gov The synthesis of this compound via Negishi coupling would likely involve the reaction of a (3-chloro-2-methylphenyl)zinc halide with a phenyl halide. This method is often favored for its high reactivity and the ability to form carbon-carbon bonds under mild conditions.
Other notable emerging cross-coupling methods that could be adapted for the synthesis of this compound include Stille coupling (organotin reagents), Hiyama coupling (organosilicon reagents), and Kumada coupling (Grignard reagents). nih.gov Each of these methods has its own set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions. The choice of method often depends on the availability of starting materials and the desired purity of the final product.
The development of new ligands and precatalysts continues to expand the capabilities of these cross-coupling reactions, making them increasingly applicable to the synthesis of complex molecules like this compound. nih.gov These advancements are crucial for both laboratory-scale synthesis and potential industrial applications.
Classical Coupling Reactions (e.g., Ullmann, Wurtz-Fittig)
Long-standing classical methods for forming biaryl bonds, such as the Ullmann and Wurtz-Fittig reactions, remain relevant in organic synthesis.
The Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical or unsymmetrical biaryl. iitk.ac.inwikipedia.org The classic Ullmann reaction typically requires high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org For the synthesis of an unsymmetrical biphenyl like this compound, a modified approach or a "Ullmann-type" reaction would be necessary, often involving the coupling of two different aryl halides. organic-chemistry.org Modern variations of the Ullmann reaction have been developed using palladium or nickel catalysts, which allow for milder reaction conditions and a broader substrate scope, although yields can sometimes be moderate. wikipedia.orglscollege.ac.in
The Wurtz-Fittig reaction is another classical method that involves the reaction of an aryl halide with an alkyl halide and sodium metal in the presence of dry ether to form a substituted aromatic compound. unacademy.comwikipedia.orglscollege.ac.in This reaction is an extension of the Wurtz reaction, which couples two alkyl halides. unacademy.com The Wurtz-Fittig reaction is best suited for producing asymmetrical products when the reactivities of the halide reactants are different. unacademy.comwikipedia.org The mechanism is thought to involve either the formation of radical intermediates or an organosodium compound. wikipedia.orglscollege.ac.inbyjus.com While useful in laboratory synthesis, the Wurtz-Fittig reaction can be limited by side reactions. wikipedia.org
| Reaction | Catalyst/Reagent | Key Features | Potential for this compound Synthesis |
| Ullmann Reaction | Copper, Palladium, or Nickel | Couples two aryl halides; classic method requires high temperatures. iitk.ac.inwikipedia.orgorganic-chemistry.org | A modified or catalyzed version could couple a 1-chloro-2-methyl-3-halobenzene with a phenyl halide. |
| Wurtz-Fittig Reaction | Sodium Metal | Couples an aryl halide with an alkyl halide. unacademy.comwikipedia.org | Less direct for biphenyl synthesis, more suited for alkylation of an aryl halide. |
Grignard Reagent-Mediated Biphenyl Formation
The use of Grignard reagents provides a versatile pathway for the formation of biphenyls. This method typically involves the cross-coupling of an aryl Grignard reagent with an aryl halide, often in the presence of a transition metal catalyst.
For the synthesis of this compound, a key intermediate is the 3-chloro-2-methylphenylmagnesium halide . This Grignard reagent can be prepared from a 2,6-dihalotoluene. justia.com This Grignard reagent can then be coupled with a halobenzene in an inert solvent. google.com
The coupling reaction is often catalyzed by a transition metal. Nickel(II) acetylacetonate has been used as a catalyst in low concentrations for this purpose. google.com In one example, the reaction of 3-chloro-2-methylphenylmagnesium chloride with bromobenzene in the presence of nickel(II) acetylacetonate hydrate (B1144303) yielded 88.9% of 3-chloro-2-methyl-[1,1'-biphenyl]. google.com Palladium metal can also serve as a heterogeneous catalyst for this cross-coupling reaction. justia.com
The Grignard reagent can also be used to introduce other functional groups. For instance, 3-chloro-2-methyl-[1,1'-biphenyl] can be converted into another Grignard reagent, (2-methyl[1,1'-biphenyl]-3-yl)magnesium halide, which can then react with formaldehyde (B43269) to produce (2-methyl[1,1'-biphenyl]-3-yl)methanol, a precursor for certain insecticides. justia.comgoogle.comgoogle.com
The efficiency of Grignard reagent-mediated biphenyl formation can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. googleapis.comacs.org
| Reactants | Catalyst | Product | Yield | Reference |
| 3-chloro-2-methylphenylmagnesium chloride, bromobenzene | Nickel(II) acetylacetonate hydrate | 3-chloro-2-methyl-[1,1'-biphenyl] | 88.9% | google.com |
| 3-chloro-2-methylphenylmagnesium chloride, halobenzene | Metallic palladium or Nickel(II) acetylacetonate | 3-chloro-2-methyl-[1,1'-biphenyl] | - | google.com |
Regioselective Functionalization of Biphenyl Systems
The introduction of functional groups at specific positions on a biphenyl scaffold is crucial for tailoring its properties. Regioselective functionalization reactions allow for the precise placement of substituents.
Halogenation and Chlorination Reactions
Halogenation is a fundamental electrophilic aromatic substitution reaction that can be used to introduce halogen atoms onto the biphenyl core. wikipedia.orgoxfordsciencetrove.com The regioselectivity of the reaction is influenced by the directing effects of the substituents already present on the aromatic rings. In the case of 3-methylbiphenyl (B165614), the methyl group is an ortho-, para-directing activator, while the phenyl group is also an ortho-, para-directing group. youtube.com
Chlorination can be achieved using various chlorinating agents. For instance, the reaction of 3-methylbiphenyl with a suitable chlorinating agent would be expected to yield a mixture of chlorinated products, with substitution occurring at the positions activated by the methyl and phenyl groups. Achieving high regioselectivity for the formation of this compound would depend on carefully controlling the reaction conditions and potentially using specialized catalysts or directing groups. nih.gov
Chloromethylation Pathways
Chloromethylation is a reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. A documented synthesis of 3-(chloromethyl)-2-methyl-[1,1'-biphenyl] starts from N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine. prepchem.com This starting material is dissolved in dry toluene and heated. Ethyl chloroformate in dry toluene is then added dropwise. The reaction mixture is stirred at an elevated temperature for several hours. After cooling and filtration, the solvent is removed under reduced pressure to yield 3-(chloromethyl)-2-methyl-[1,1'-biphenyl] as an oil. prepchem.com This method has been reported to produce a quantitative yield. prepchem.com
Another approach to synthesizing 3-(chloromethyl)-2-methyl-1,1'-biphenyl (B1317249) aims to be more environmentally friendly by shortening the synthetic route from six to four steps and avoiding highly toxic reagents like thionyl chloride and lithium aluminum hydride. asianpubs.org This improved process results in a high yield of 73.9% after simple purification. asianpubs.org
Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Alkylation/Acylation)
Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing for the introduction of alkyl (alkylation) or acyl (acylation) groups onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com These reactions are typically catalyzed by a strong Lewis acid, such as aluminum trichloride. masterorganicchemistry.com
For a substrate like 3-methylbiphenyl, Friedel-Crafts alkylation or acylation would be directed by the existing methyl and phenyl substituents. The methyl group is an activating, ortho-, para-director, while the phenyl group is also ortho-, para-directing. This would lead to substitution primarily at the positions ortho and para to these groups. The electrophile would attack the aromatic ring, leading to the formation of a carbocation intermediate (arenium ion), which then loses a proton to restore aromaticity. wikipedia.org
The specific isomer distribution of the products in a Friedel-Crafts reaction on 3-methylbiphenyl would depend on a combination of electronic and steric factors. wikipedia.org For instance, acylation is generally more selective than alkylation and is less prone to carbocation rearrangements. masterorganicchemistry.com
| Reaction Type | Reagents | Key Features |
| Halogenation | Halogenating agent (e.g., Cl₂) | Electrophilic aromatic substitution; regioselectivity influenced by existing substituents. wikipedia.orgoxfordsciencetrove.com |
| Chloromethylation | e.g., N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine, ethyl chloroformate | Introduces a -CH₂Cl group; can be achieved in high yield. prepchem.comasianpubs.org |
| Friedel-Crafts Alkylation/Acylation | Alkyl/acyl halide, Lewis acid catalyst (e.g., AlCl₃) | Introduces alkyl or acyl groups; regioselectivity directed by substituents. wikipedia.orgmasterorganicchemistry.com |
Reaction Conditions and Process Optimization
Solvent Effects and Temperature Control
The solvent plays a crucial role in dissolving reactants, stabilizing intermediates, and influencing reaction rates. For syntheses involving Grignard reagents, such as the palladium or nickel-catalyzed routes to this compound, inert etheral solvents are required. google.com Tetrahydrofuran (THF) is a preferred solvent for both the formation of the 3-chloro-2-methylphenylmagnesium chloride reagent and the subsequent cross-coupling step. google.com Other solvents like diethyl ether and dry toluene have also been utilized. google.comprepchem.com
Temperature control is essential for managing reaction kinetics and selectivity. The formation of the Grignard reagent is typically initiated by heating, for instance, to 65°C. google.com The subsequent cross-coupling step is also performed at elevated temperatures, with optimal conditions varying depending on the catalyst. For the nickel-catalyzed system, a temperature of 50°C is effective, while the palladium-on-alumina catalyst requires a higher temperature of 80°C. google.com A broader temperature range of 10°C to 150°C has been noted for Suzuki reactions. google.com Careful control of the reaction temperature and the rate of reagent addition are key to achieving a successful and efficient synthesis. google.com
Additive and Base Selection
The choice of catalysts and bases is critical in the synthesis of this compound, significantly influencing the reaction's efficiency and yield. Research has particularly explored the use of Grignard reagents in the presence of specific metal catalysts.
In the Grignard reaction approach, a 3-chloro-2-methylphenylmagnesium halide is coupled with a halogenobenzene. The selection of the catalyst is a key parameter in this process. Studies have demonstrated the effectiveness of both palladium and nickel-based catalysts. For instance, the use of metallic palladium on an alumina (B75360) support has been documented. In one example, a reaction employing 5% palladium-on-alumina as a catalyst for the coupling of 3-chloro-2-methylphenylmagnesium chloride with bromobenzene in dry tetrahydrofuran at 80°C resulted in a 73.5% yield of this compound. google.com
Alternatively, nickel(II) acetylacetonate has been successfully used as a catalyst. In a similar Grignard coupling, the use of nickel(II) acetylacetonate hydrate in tetrahydrofuran at 50°C led to a significantly higher yield of 88.9%. google.com This highlights the profound impact of catalyst selection on the reaction outcome.
While the Suzuki-Miyaura coupling is a powerful tool for biphenyl synthesis, specific data on the optimization of additives and bases for the direct synthesis of this compound is not extensively detailed in the available literature. Generally, the Suzuki-Miyaura reaction requires a base to facilitate the transmetalation step, with common choices including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. acs.orgrsc.org The selection of the appropriate base is often substrate-dependent and crucial for achieving high yields.
Interactive Data Table: Catalyst and Yield in Grignard Synthesis of this compound google.com
| Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 5% Palladium-on-alumina | 3-chloro-2-methylphenylmagnesium chloride, Bromobenzene | Tetrahydrofuran | 80 | 73.5 |
| Nickel(II) acetylacetonate hydrate | 3-chloro-2-methylphenylmagnesium chloride, Bromobenzene | Tetrahydrofuran | 50 | 88.9 |
Reaction Kinetics and Yield Enhancement
In the Grignard-based synthesis, the reaction progress is monitored to ensure the consumption of the Grignard reagent. In one documented procedure, analysis showed that 98% of the 3-chloro-2-methylphenylmagnesium chloride had reacted after 1.25 hours, leading to a 73.5% yield of the final product. google.com Stirring the reaction mixture for an extended period, such as 23 hours in the case of the nickel-catalyzed reaction, contributed to achieving a high yield of 88.9%. google.com These results suggest that reaction time is a critical parameter for maximizing the yield.
Yield enhancement in Suzuki-Miyaura reactions is often achieved by the careful selection of ligands, which stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. For sterically hindered biphenyls, the choice of bulky and electron-rich phosphine ligands is often beneficial. acs.org However, specific studies detailing the optimization of ligands for the synthesis of this compound are not prevalent in the searched literature.
Development of Novel and Green Synthetic Routes
Efforts to develop more sustainable and efficient synthetic methods are a constant focus in chemical manufacturing. For a closely related compound, 3-(chloromethyl)-2-methyl-1,1'-biphenyl, a key intermediate for the insecticide bifenthrin, a more environmentally friendly and efficient synthetic process has been reported. asianpubs.org This improved route shortens the synthesis from six to four steps and avoids the use of highly toxic and hazardous reagents like thionyl chloride, lithium aluminum hydride, and methyl iodide. asianpubs.org This streamlined process results in a high yield of 73.9% and simplifies the purification process. asianpubs.org
While this development pertains to a derivative, it signifies a trend towards greener synthetic strategies in the production of substituted biphenyls. The principles of reducing step-count and avoiding hazardous chemicals are central to green chemistry and are applicable to the synthesis of this compound. Future research may focus on adapting such improved methodologies for the direct synthesis of the target compound, potentially exploring one-pot reactions or catalytic systems that operate under milder conditions and in more benign solvents.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro 3 Methyl 1,1 Biphenyl
Mechanistic Pathways of Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core
The reactions of biphenyls are similar to those of benzene, as they both undergo electrophilic substitution reactions. rsc.org In electrophilic aromatic substitution, a C-H bond on the aromatic ring is broken and replaced with a new bond to an electrophile (E+). masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism where the aromatic ring first attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. msu.edumasterorganicchemistry.com This initial step is typically the slow, rate-determining step because it disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon where the electrophile attached, restoring aromaticity. masterorganicchemistry.com
For 2-Chloro-3-methyl-1,1'-biphenyl, electrophilic attack can occur on either of the two phenyl rings. The directing influence of the substituents on each ring determines the position of the incoming electrophile.
Regioselectivity and Isomer Distribution
Regioselectivity in electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the aromatic ring. studysmarter.co.uk These substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing.
In this compound, one ring is unsubstituted (Ring A) and the other is substituted with a chlorine atom and a methyl group (Ring B).
Ring A (Unsubstituted Phenyl Ring): This ring is influenced by the 2-chloro-3-methylphenyl group attached to it. A phenyl substituent is generally considered to be weakly activating and ortho-, para-directing due to its ability to stabilize the intermediate sigma complex through resonance. pearson.com Therefore, electrophilic attack on Ring A is directed to the ortho (2' and 6') and para (4') positions.
Ring B (2-Chloro-3-methylphenyl Ring): This ring has three substituents to consider: the phenyl group, the methyl group, and the chloro group.
Methyl Group (-CH₃): This is an activating group due to inductive effects and hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6).
Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, which makes the ring less nucleophilic. However, it is an ortho-, para-director because its lone pairs can help stabilize the carbocation intermediate through resonance. libretexts.org It directs to positions 1, 3, and 5.
Phenyl Group (-C₆H₅): As an ortho-, para-director, it influences positions 2 and 6.
The final isomer distribution is a result of the combined influence of these groups. The activating methyl group will have a stronger directing effect than the deactivating chloro group. The positions are activated or deactivated based on the sum of the inductive and resonance effects of all substituents. Steric hindrance will also play a significant role; for instance, attack at the 6-position is highly hindered by the adjacent methyl group and the bulky phenyl group at the 1-position. Attack at the 2-position is also sterically hindered. Therefore, the most likely positions for substitution on Ring B are positions 4 and 5, which are para and meta to the methyl group, respectively.
| Ring | Position of Attack | Directing Influence | Predicted Product | Notes |
|---|---|---|---|---|
| A (Unsubstituted) | 4' (para) | Phenyl group (o,p-directing) | Major Isomer | Para position is sterically most accessible. |
| A (Unsubstituted) | 2' (ortho) | Phenyl group (o,p-directing) | Minor Isomer | Ortho positions are more sterically hindered. |
| B (Substituted) | 4 | Para to Methyl (activating), Meta to Chloro (deactivating) | Potential Isomer | Activated by the methyl group, but position is sterically accessible. |
| B (Substituted) | 5 | Meta to Methyl (activating), Para to Chloro (deactivating) | Potential Isomer | The directing effects of the methyl and chloro groups are in opposition. |
| B (Substituted) | 6 | Ortho to Methyl (activating), Ortho to Phenyl | Unlikely | Severe steric hindrance from adjacent methyl and phenyl groups. |
Transition State Analysis and Energy Barriers
The rate and regioselectivity of electrophilic aromatic substitution are controlled by the stability of the highest energy transition state, which resembles the arenium ion intermediate. libretexts.org More stable intermediates correspond to lower energy transition states and faster reaction rates. libretexts.org
When an electrophile attacks, the stability of the resulting carbocation is determined by the ability of the substituents to delocalize the positive charge.
Attack on Ring A: For attack at the ortho and para positions of the unsubstituted ring, the positive charge of the sigma complex can be delocalized into the substituted ring via resonance, providing stabilization. This lowers the energy barrier for substitution at these positions compared to the meta position.
Attack on Ring B:
Attack at C4 (para to -CH₃): The positive charge in the arenium ion intermediate can be placed on the carbon bearing the methyl group (C3). This is a stabilizing interaction, as the alkyl group can donate electron density and stabilize the adjacent positive charge.
Attack at C6 (ortho to -CH₃): Similar to para attack, the arenium ion is stabilized by the adjacent methyl group. However, the transition state for this pathway suffers from high steric strain, raising its energy barrier.
Attack at C5 (meta to -CH₃): The positive charge is never located on the carbon atom attached to the methyl group. Thus, it receives less stabilization compared to ortho or para attack. However, it is para to the chloro group, which can offer some resonance stabilization via its lone pairs.
Oxidation and Reduction Chemistry of this compound
The substituents and the aromatic rings of the compound are susceptible to oxidation and reduction under appropriate conditions.
Oxidation: The methyl group attached to the biphenyl core is a benzylic carbon, which is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. ucr.edu This reaction typically requires heat. The aromatic rings and the chloro substituent are generally resistant to these conditions. The product would be 2-chloro-1,1'-biphenyl-3-carboxylic acid.
Reduction: The aromatic rings of the biphenyl system can be reduced under various conditions.
Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), and high pressure of hydrogen gas (H₂), both phenyl rings can be fully reduced to cyclohexyl rings. rsc.org This would yield 2-chloro-3-methyl-1,1'-bi(cyclohexane). Under milder conditions, it might be possible to selectively reduce the unsubstituted ring, yielding 2-chloro-3-methyl-1-phenylcyclohexane.
Birch Reduction: This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. rsc.org It typically reduces an aromatic ring to a non-conjugated 1,4-cyclohexadiene. For biphenyl, the reaction can yield tetrahydro-1,1'-biphenyl. rsc.org In this compound, the reduction would likely occur on the more electron-rich ring, which is the substituted ring, due to the electron-donating methyl group. However, reductive dehalogenation (loss of the chloro group) can also be a competing reaction under these conditions.
| Reaction Type | Reagents | Affected Part of Molecule | Major Product |
|---|---|---|---|
| Oxidation | KMnO₄ or H₂CrO₄, Heat | Methyl group | 2-Chloro-1,1'-biphenyl-3-carboxylic acid |
| Catalytic Hydrogenation | H₂, Pd/C (High Pressure) | Both Phenyl rings | 2-Chloro-3-methyl-1,1'-bi(cyclohexane) |
| Birch Reduction | Na, NH₃(l), EtOH | One or both Phenyl rings | (Substituted)-1,4-cyclohexadiene derivatives |
Oxidative Transformations of Methyl and Biphenyl Moieties
The oxidation of this compound can occur at both the methyl group and the biphenyl rings. These transformations are often mediated by biological systems, such as microbial or mammalian metabolism, or by abiotic factors like atmospheric hydroxyl radicals. nih.gov
The primary oxidative attack on the biphenyl moiety is hydroxylation. nih.gov In biological systems, this is frequently catalyzed by cytochrome P-450 (CYP) enzymes. researchgate.netnih.gov The position of hydroxylation is influenced by the existing substitution pattern. For this compound, the hydroxyl group is likely to be introduced at the vacant para-position (4'-position) of the unsubstituted phenyl ring, and also at available positions on the substituted ring, guided by steric and electronic factors. The rate of cytochrome P-450 catalyzed hydroxylation tends to decrease as the number of chlorine substituents on the biphenyl structure increases.
The methyl group represents another site for oxidative transformation. Analogous to the metabolism of other methylated aromatic compounds, the methyl group can undergo sequential oxidation to a hydroxymethyl group (-CH₂OH), then to an aldehyde (-CHO), and finally to a carboxylic acid (-COOH).
Further oxidation of the hydroxylated biphenyl metabolites can lead to the formation of quinones. nih.govnih.gov These PCB hydroquinones can be further oxidized to semiquinones and quinones, which are highly reactive species. nih.govnih.gov The oxidation of PCB hydroquinones to quinones has been observed to be influenced by the chlorine substitution pattern, with the redox potential of the quinone/hydroquinone couple increasing with the number of chlorine atoms.
The general pathways for the oxidative transformation can be summarized as follows:
| Initial Moiety | Primary Product | Secondary Product | Tertiary Product |
| Biphenyl Ring | Hydroxylated Biphenyl | Dihydroxylated Biphenyl | Biphenyl Quinone |
| Methyl Group | Hydroxymethyl Biphenyl | Aldehydic Biphenyl | Carboxylic Acid Biphenyl |
Reductive Dechlorination Pathways
Reductive dechlorination is a significant degradation pathway for PCBs, particularly in anaerobic environments like sediments. acs.org This process involves the removal of a chlorine atom and its replacement with a hydrogen atom. For this compound, this would result in the formation of 3-methyl-1,1'-biphenyl.
Microbial reductive dechlorination is a key environmental process. Specific anaerobic microorganisms, such as those from the Dehalococcoides and Dehalobium genera, have been shown to carry out this reaction. acs.orgnih.gov The rate and extent of microbial dechlorination are dependent on the specific bacterial strains present, the concentration of the PCB, and the position of the chlorine atoms on the biphenyl rings. acs.orgnih.gov
Chemical methods for reductive dechlorination have also been developed. A common approach involves the use of zero-valent metals (ZVMs), such as iron (Fe), nickel (Ni), or zinc (Zn), often in bimetallic systems to enhance reactivity. nih.gov These reactions can be carried out in various media, including supercritical carbon dioxide, which acts as a solvent to transfer the PCBs to the reactive metal surface. nih.gov The efficiency of ZVM-mediated dechlorination is influenced by factors such as the specific metal used, temperature, and pressure. nih.gov For instance, dechlorination efficiency with ZVMs has been shown to follow the order Fe⁰ > Ni⁰ > Zn⁰ > Cu⁰ and increases with higher temperatures. nih.gov
Free Radical Mechanisms in Oxidation Processes
Free radical-mediated oxidation is a crucial pathway for the transformation of PCBs in both atmospheric and aquatic environments. The hydroxyl radical (•OH) is a key oxidant in these processes. nih.govosti.govresearchwithnj.com
The oxidation of PCBs by hydroxyl radicals is initiated by the electrophilic addition of the •OH radical to one of the aromatic rings, particularly at non-halogenated carbon atoms. osti.gov This addition forms a hydroxycyclohexadienyl-type radical intermediate. researchgate.net This intermediate can then undergo further reactions, leading to the formation of hydroxylated PCBs. The reaction rate is generally lower for more highly chlorinated PCBs due to the deactivating effect of the chlorine atoms on the aromatic rings. osti.gov Chlorine substitution at meta or para positions can also sterically hinder the attack of the hydroxyl radical at the ortho position. osti.gov
In addition to neutral free radicals, the formation of radical cations of PCBs has been studied using techniques like pulse radiolysis. rsc.org These radical cations exhibit specific absorption spectra and their decay kinetics depend on the substitution pattern. For ortho-substituted PCBs, the radical cations tend to decay via a first-order process, which is thought to be deprotonation. rsc.org
The environmental half-lives of PCBs can be significantly influenced by their reaction rates with hydroxyl radicals, suggesting that this is a major removal mechanism in environments where •OH concentrations are significant, such as in sunlit surface waters or the troposphere. researchwithnj.com
Conformational Dynamics and Their Influence on Reactivity
The three-dimensional structure of this compound is a critical determinant of its reactivity. The presence of substituents at the ortho-positions (the 2-chloro and, to a lesser extent, the 3-methyl group which influences the adjacent 2-position) introduces steric hindrance that restricts the rotation around the C1-C1' single bond connecting the two phenyl rings. clu-in.org This forces the rings to adopt a non-planar conformation. clu-in.org
This non-planarity has significant consequences for the molecule's interactions and reactivity. For instance, the ability of a PCB to bind to certain biological receptors, like the aryl hydrocarbon (Ah) receptor, is highly dependent on it being able to achieve a coplanar conformation. nih.gov Since this compound is an ortho-substituted PCB, it is expected to be non-planar and thus have a lower affinity for such receptors compared to non-ortho-substituted (coplanar) PCBs. nih.govresearchgate.net
The restricted rotation around the biphenyl bond in ortho-substituted PCBs can lead to the existence of stable rotational isomers, or atropisomers, which are non-superimposable mirror images. uiowa.edu This means that this compound is a chiral molecule. Biological processes, such as metabolism by cytochrome P450 enzymes, can be stereoselective, meaning that one atropisomer may be metabolized faster than the other. uiowa.eduacs.org This can lead to an enrichment of one atropisomer over the other in environmental and biological samples. nih.gov The differential reactivity of atropisomers underscores the importance of considering the conformational dynamics when evaluating the fate and effects of this compound.
Kinetic and Thermodynamic Studies of Chemical Transformations
Kinetic studies of microbial reductive dechlorination of PCBs have shown that the rate can be linearly dependent on the freely dissolved concentration of the PCB in the aqueous phase. acs.orgnih.gov For some dechlorination processes, a threshold concentration has been observed, below which the reaction does not proceed. nih.gov The kinetics of dechlorination can also be modeled as a first-order reaction with respect to the PCB concentration. acs.org
The kinetics of the oxidation of PCBs by hydroxyl radicals have also been investigated. The second-order rate constants for the reaction of various PCB congeners with •OH radicals have been determined, and these rates generally decrease with an increasing number of chlorine substituents. researchwithnj.com
Thermodynamic considerations, such as the change in Gibbs free energy (ΔG), determine the spontaneity of a reaction. cuchd.invedantu.com The thermochemical decomposition of PCBs, for example, is a complex process involving multiple reactions, the kinetics of which can be described using methods like the Coats-Redfern method to determine activation energies. ustb.edu.cn
The following table presents representative kinetic data for the transformation of various PCBs, illustrating the range of observed reaction rates.
| PCB Congener | Transformation Process | System | Kinetic Parameter | Value | Reference |
| PCB 61 (2,3,4,5-Tetrachlorobiphenyl) | Microbial Dechlorination | Dehalobium chlorocoercia (DF-1) | First-order rate constant | Concentration-dependent | nih.gov |
| Aroclor 1242 | Microbial Dechlorination | Hudson River Sediment | Dechlorination rate | Linearly dependent on concentration | nih.gov |
| Various Congeners | Oxidation by •OH radical | Urban Atmosphere | Environmental rate constant | 0.3 - 1.0 day⁻¹ | researchwithnj.com |
| Various Congeners | Dechlorination by KPEG | Mineral Oil | First-order rate constant | Correlated with GC retention time | acs.org |
| Waste PCBs | Pyrolysis | Inert Atmosphere | Activation Energy (one-step model) | 50.96–99.08 kJ/mol | ustb.edu.cn |
Advanced Spectroscopic Probes for Structural Elucidation and Dynamic Studies of 2 Chloro 3 Methyl 1,1 Biphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. For 2-Chloro-3-methyl-1,1'-biphenyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) due to the presence of two phenyl rings with distinct electronic environments. The methyl group protons would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The integration of these signals would confirm the number of protons in each environment.
The ¹³C NMR spectrum would show distinct signals for each of the 13 unique carbon atoms in the molecule. The presence of the chlorine atom and the methyl group, along with the steric hindrance between the two rings, would lead to a wide dispersion of chemical shifts. For comparison, the reported ¹³C NMR data for 3-chloro-1,1'-biphenyl shows signals in the range of δ 125-143 ppm, while 3-methyl-1,1'-biphenyl exhibits signals from δ 124-141 ppm, with the methyl carbon appearing around δ 21.6 ppm. rsc.org It is anticipated that the carbon atoms attached to the chlorine and methyl groups in this compound would show characteristic shifts influenced by both substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons | 2.3 - 2.5 (s, 3H) | 20 - 23 |
| Aromatic Protons | 7.2 - 7.8 (m) | 125 - 145 |
| C-Cl | - | 130 - 135 |
| C-CH₃ | - | 135 - 140 |
| C-C (ipso) | - | 140 - 145 |
Note: These are predicted ranges based on data from similar compounds and general substituent effects. Actual experimental values may vary.
2D NMR: To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are essential. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. sdsu.edu For this compound, COSY would be crucial for identifying the connectivity of the aromatic protons on each of the biphenyl (B1667301) rings, helping to trace the J-coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. epfl.chgithub.io This would allow for the direct assignment of the protonated aromatic carbons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comepfl.ch This is particularly useful for identifying quaternary carbons (those without attached protons), such as the ipso-carbons of the biphenyl linkage and the carbons bearing the chloro and methyl substituents, by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the case of this compound, NOESY could provide insights into the preferred conformation of the molecule in solution by detecting through-space interactions between protons on the two different phenyl rings. This is particularly important for determining the torsional angle between the rings.
Solid-State NMR Investigations for Polymorphs and Interactions
While solution-state NMR provides information about the average structure in a solvent, solid-state NMR (ssNMR) can probe the structure and dynamics of molecules in their crystalline or amorphous solid forms. For a compound like this compound, ssNMR could be employed to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.
Characterize Intermolecular Interactions: Techniques such as cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and provide information about the proximity of different atoms, shedding light on intermolecular interactions like π-π stacking and halogen bonding within the crystal lattice. Studies on other polychlorinated biphenyls have demonstrated the utility of ssNMR in understanding their solid-state structure and conformation.
X-ray Crystallography and Single Crystal Diffraction Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-siegen.de A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information.
Determination of Molecular Conformation and Torsion Angles
The key conformational feature of biphenyl derivatives is the torsion (or dihedral) angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho substituents and the electronic effects that favor planarity. In this compound, the ortho-chloro substituent would induce a significant twist between the two rings to minimize steric repulsion. X-ray diffraction data would provide precise measurements of this torsion angle, as well as all bond lengths and bond angles within the molecule.
Analysis of Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. mdpi.comrsc.org Analysis of the crystal packing of this compound would likely reveal:
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. The geometry and strength of these interactions can be precisely determined from the crystallographic data.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation |
| Crystal System | Likely monoclinic or orthorhombic |
| Torsion Angle (inter-ring) | Expected to be > 45° due to ortho-Cl |
| C-Cl Bond Length | ~1.74 Å |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| Key Intermolecular Interactions | π-π stacking, C-H···π interactions, Halogen bonding |
Note: These are typical values for similar chlorinated biphenyl structures and are subject to the specific crystal packing adopted by the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. scielo.brresearchgate.net These techniques are complementary and can be used to identify functional groups and gain insights into the molecular conformation.
For this compound, the vibrational spectra would be characterized by several key features:
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would appear around 2950-2850 cm⁻¹.
C=C Stretching: The aromatic ring stretching vibrations would give rise to a series of bands in the 1600-1400 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position can be sensitive to the molecular conformation.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| C-Cl Stretch | 750 - 650 | 750 - 650 |
| Ring Breathing Modes | ~1000 | ~1000 (often strong) |
Note: These are general ranges and the exact frequencies will be specific to the molecule's structure and environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, offering valuable information about the extent of π-conjugation. In the case of this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the biphenyl chromophore.
The electronic spectrum of the parent compound, biphenyl, in ethanol (B145695) typically exhibits a strong absorption band (ε ≈ 19000) around 247 nm. This absorption is attributed to the π → π* transition, which is characteristic of conjugated aromatic systems. The presence of substituents on the phenyl rings, such as the chloro and methyl groups in this compound, is anticipated to cause a bathochromic (red) shift in the absorption maximum. This shift arises from the electronic effects of the substituents on the energy levels of the molecular orbitals involved in the transition.
The degree of conjugation in this compound is also influenced by the dihedral angle between the two phenyl rings. Steric hindrance between the ortho-substituents (the chlorine atom in this case) and the protons on the other ring can lead to a non-planar conformation. This twisting of the biphenyl system reduces the overlap of the π-orbitals between the rings, which can result in a hypsochromic (blue) shift and a decrease in the molar absorptivity of the main absorption band compared to a hypothetical planar conformation.
A comparative analysis with the UV-Vis spectrum of 3-methyl-1,1'-biphenyl, which is available in the NIST WebBook, would likely show similarities, with the additional influence of the chloro-substituent in the target molecule. The electronic spectra of chlorophylls, with their extensive π-conjugated systems, show intense absorption in the visible region, a feature that is a direct consequence of their electronic structure. scispace.com
A hypothetical UV-Vis data table for this compound, based on the analysis of related compounds, is presented below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Ethanol | ~250-260 | ~15000-18000 | π → π* |
Note: This data is hypothetical and based on the analysis of structurally similar compounds.
Mass Spectrometry for Elucidating Reaction Intermediates and Transformation Products
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry can confirm its molecular formula (C₁₃H₁₁Cl) and provide insights into its stability and the primary fragmentation pathways. nih.gov
The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show a peak for the ion containing ³⁵Cl ([M]⁺) and a smaller peak at two mass units higher ([M+2]⁺) for the ion containing ³⁷Cl, with an intensity ratio of approximately 3:1.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways observed for polychlorinated biphenyls (PCBs) and other aromatic compounds. miamioh.edu Common fragmentation patterns include:
Loss of a chlorine atom: This would result in a fragment ion at [M-Cl]⁺.
Loss of a methyl group: This would lead to a fragment ion at [M-CH₃]⁺.
Loss of HCl: A peak corresponding to [M-HCl]⁺ may also be observed.
Cleavage of the biphenyl linkage: This could generate ions corresponding to the individual substituted phenyl rings.
Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful technique for the analysis of complex mixtures containing compounds like this compound, allowing for their separation and identification. nih.gov
The PubChem database provides access to GC-MS data for the isomeric compound 3-Chloro-2-methylbiphenyl (CAS 20261-24-9), which is a synonym for the target compound. nih.gov The major fragments observed in the mass spectrum are consistent with the predicted fragmentation pathways for chlorinated biphenyls.
Below is a table summarizing the expected and observed key mass spectral data for this compound.
| Fragment Ion | m/z (for ³⁵Cl) | Relative Intensity | Interpretation |
| [C₁₃H₁₁Cl]⁺ | 202 | Moderate | Molecular Ion ([M]⁺) |
| [C₁₃H₁₁³⁷Cl]⁺ | 204 | Low | Isotopic Molecular Ion ([M+2]⁺) |
| [C₁₃H₁₁]⁺ | 167 | High | Loss of Cl |
| [C₁₂H₈Cl]⁺ | 187 | Moderate | Loss of CH₃ |
| [C₁₃H₁₀]⁺ | 166 | Moderate | Loss of HCl |
Note: The relative intensities are qualitative and based on general fragmentation patterns of similar compounds.
Chiroptical Spectroscopy (if chiral centers are present or induced)
The compound this compound does not possess a traditional chiral center (an sp³-hybridized carbon with four different substituents). However, it exhibits a form of chirality known as atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond.
In the case of this compound, the presence of substituents in the ortho positions of the biphenyl rings (a chlorine atom on one ring) creates significant steric hindrance. This steric strain prevents free rotation around the C-C single bond that connects the two phenyl rings. If the substitution pattern is asymmetric with respect to the biphenyl axis, the molecule can exist as a pair of non-superimposable mirror images (enantiomers).
Due to this axial chirality, solutions of the individual enantiomers of this compound are expected to be optically active. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral properties.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A CD spectrum of an enantiomer of this compound would show positive or negative peaks (Cotton effects) in the regions of its UV-Vis absorption bands. The two enantiomers would exhibit mirror-image CD spectra.
Optical Rotatory Dispersion (ORD) Spectroscopy: This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum of a chiral compound shows a characteristic curve, and the enantiomers will have equal and opposite rotations at each wavelength.
The study of chiroptical properties is crucial for understanding the three-dimensional structure of atropisomeric biphenyls and is of particular importance in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. While specific chiroptical data for this compound were not found in the reviewed literature, the principles of atropisomerism in biphenyls are well-established, confirming the potential for chirality in this molecule. acs.org
Theoretical Chemistry and Computational Studies of 2 Chloro 3 Methyl 1,1 Biphenyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-3-methyl-1,1'-biphenyl, these methods provide insights into its geometry, energy, and the distribution of electrons.
Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. The B3LYP functional combined with a basis set like 6-31G* is a widely used approach for geometry optimization and energy calculations of organic molecules, offering a good balance between accuracy and computational cost. inpressco.comresearchgate.net
For this compound, a DFT optimization would likely reveal a non-planar structure. The inter-ring C-C bond length and the dihedral angle would be key parameters. The chlorine atom at the 2-position would sterically interact with the adjacent phenyl ring, while the methyl group at the 3-position would have a less direct, but still influential, electronic effect on the ring it is attached to.
A hypothetical DFT-optimized structure would provide precise bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings. This data is essential for understanding the molecule's stability and reactivity.
Table 1: Hypothetical DFT (B3LYP/6-31G) Optimized Geometrical Parameters for this compound*
| Parameter | Predicted Value | Influence of Substituents |
| C1-C1' Bond Length | ~1.49 Å | Slightly elongated due to steric hindrance. |
| Dihedral Angle (Φ) | 50-70° | Increased due to the ortho-chloro substituent. |
| C2-Cl Bond Length | ~1.74 Å | Typical for a chloro-aromatic bond. |
| C3-C(methyl) Bond Length | ~1.51 Å | Typical for a methyl-aromatic bond. |
| Total Energy | Compound-specific | A key output for comparing conformer stability. |
Note: This table is predictive and based on data from analogous compounds. Specific experimental or computational data for this compound is required for definitive values.
For even higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T), are employed. aps.orgchemrxiv.orgresearchgate.net These methods provide a more rigorous treatment of electron correlation, which is crucial for accurately predicting the subtle energetic differences between conformers and the heights of rotational barriers. comporgchem.com
Conformational Analysis and Energy Landscapes Mapping
The conformation of a biphenyl (B1667301) molecule is primarily defined by the dihedral angle between the two phenyl rings. The substituents on the rings play a critical role in determining the preferred conformations and the energy barriers to rotation. libretexts.org
The rotation around the C1-C1' single bond in biphenyls is not entirely free due to steric hindrance between the ortho-substituents and the hydrogens on the adjacent ring. This leads to the existence of rotational isomers, or atropisomers, if the rotational barrier is high enough to allow for their isolation at room temperature. quora.compharmaguideline.comslideshare.net
For this compound, the chlorine atom at the ortho position is the primary contributor to the rotational barrier. nih.govresearchgate.net The size of the ortho-substituent is a key factor in determining the magnitude of this barrier. libretexts.org The methyl group at the meta position has a smaller, primarily electronic, influence on the barrier height. researchgate.net The potential energy surface for the rotation around the C1-C1' bond would show distinct minima corresponding to stable conformers and transition states corresponding to the energy maxima. The barrier to rotation for biphenyls with a single ortho-substituent can be in the range of several kcal/mol. nih.govnih.gov
Table 2: Estimated Rotational Energy Barriers for Biphenyl and Substituted Analogs
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
| Biphenyl | Experimental | ~1.5 | comporgchem.com |
| 2-Fluorobiphenyl | Experimental | 4.4 | nih.gov |
| 2-Chlorobiphenyl (B15942) | Theoretical | > 5.4 | Inferred from nih.gov |
| 2-Methylbiphenyl | Theoretical | - | - |
| This compound | Estimated | ~6-8 | Inferred |
Note: The value for this compound is an estimation based on the additive effects of the substituents.
The chloro and methyl substituents have opposing electronic effects. The chlorine atom is electron-withdrawing via induction but electron-donating through resonance. The methyl group is weakly electron-donating. These electronic effects, combined with the significant steric effect of the ortho-chloro group, dictate the preferred conformations. researchgate.netnih.gov
The most stable conformation of this compound is expected to be one where the dihedral angle is large enough to minimize the steric repulsion between the chlorine atom and the adjacent phenyl ring. The presence of the methyl group at the 3-position is unlikely to cause a major shift in the dihedral angle compared to 2-chlorobiphenyl, but it will influence the electronic properties of the substituted ring. Conformational analysis helps in understanding how the molecule might interact with other molecules or surfaces. lumenlearning.comlibretexts.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can model the rotational motion, conformational changes, and interactions with a solvent environment. nih.govresearchgate.netelsevierpure.com
For this compound, an MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms. This would allow for the observation of how the dihedral angle fluctuates around its equilibrium value and the frequency of transitions between different conformational states.
Simulations of polychlorinated biphenyls have been used to study their partitioning into lipid membranes and their interactions with biological macromolecules. nih.gov For this compound, an MD simulation could provide valuable information on its behavior in different solvents, which is crucial for understanding its environmental fate and transport. The simulation would track the trajectory of the molecule, providing a movie-like representation of its movements and conformational flexibility.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties of molecules like this compound. Theoretical calculations, primarily using density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and electronic spectra. These computational methods model the electronic structure and vibrational modes of the molecule, allowing for the prediction of spectroscopic data, which can then be compared with and validated by experimental findings.
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of this compound. The accuracy of these predictions can be enhanced by employing sophisticated computational models that consider solvent effects, which can significantly influence chemical shifts.
Table 1: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Biphenyl Compound
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (ppm) | ||
| H-2' | 7.65 | 7.60 |
| H-6' | 7.65 | 7.60 |
| H-3', H-5' | 7.45 | 7.42 |
| H-4' | 7.38 | 7.35 |
| ¹³C NMR (ppm) | ||
| C-1 | 139.5 | 138.9 |
| C-2 | 132.1 | 131.5 |
| C-3 | 129.8 | 129.2 |
| C-4 | 128.7 | 128.1 |
| IR (cm⁻¹) | ||
| C-Cl Stretch | 750 | 755 |
| C-H Aromatic Stretch | 3060 | 3065 |
Note: The data in this table is illustrative for a related biphenyl compound and not specific to this compound, for which specific experimental data is not available in the searched literature.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediate structures, and transition states. This is particularly useful for understanding its formation, degradation, and potential reactivity with other chemical species.
Methods such as DFT are commonly employed to calculate the energies of reactants, products, and intermediates, as well as the activation energies associated with transition states. For a molecule like this compound, computational studies could explore, for example, its synthesis via cross-coupling reactions or its degradation through processes like oxidation or reduction. Identifying the transition state structures provides crucial information about the geometry and electronic properties of the molecule at the peak of the energy barrier, offering insights into the factors that control the reaction rate.
While specific studies on the reaction pathways of this compound are not prevalent, the principles of computational modeling of reaction mechanisms are well-established for similar organic compounds.
Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to predict the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide significant clues about a molecule's electrophilic and nucleophilic nature.
For this compound, the HOMO would likely be distributed over the electron-rich biphenyl ring system, while the LUMO would be influenced by the electron-withdrawing chloro substituent. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), whereas the energy of the LUMO indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity.
FMO analysis can be used to predict the regioselectivity of electrophilic or nucleophilic attacks on the aromatic rings of this compound. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile would preferentially attack the carbon atoms where the HOMO has the largest coefficient.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are illustrative and would need to be calculated using quantum chemistry software. The actual values would depend on the level of theory and basis set used.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on theoretical chemical properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict various theoretical chemical properties based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
The primary goal of a QSPR study in this context would be to predict properties that are otherwise difficult or costly to measure experimentally. For instance, properties like boiling point, vapor pressure, and solubility could be estimated. For a class of related compounds, such as polychlorinated biphenyls (PCBs), QSPR models have been successfully developed to predict properties like the octanol-water partition coefficient (logP), which is crucial for assessing environmental fate and bioaccumulation potential.
The development of a QSPR model for this compound would involve:
Calculating a wide range of molecular descriptors using computational tools.
Developing a mathematical model (e.g., multiple linear regression, artificial neural networks) that links these descriptors to a specific property.
Validating the model's predictive power using statistical methods.
While specific QSPR studies for this compound are not documented in the available literature, the methodology is broadly applicable to this and other similar compounds.
Mechanistic Investigations of Environmental Transformation Pathways of 2 Chloro 3 Methyl 1,1 Biphenyl
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments
Photochemical degradation is a significant abiotic process that contributes to the transformation of PCBs in the environment. This process involves the absorption of light energy, which can lead to the breakdown of the chemical structure.
Direct photolysis occurs when a chemical directly absorbs light, leading to its degradation. For PCBs, the primary mechanism of direct photolysis is the cleavage of the carbon-chlorine (C-Cl) bond. This process is generally more efficient for less chlorinated biphenyls. researchgate.net The absorption of ultraviolet (UV) radiation excites the molecule, providing the energy needed to break the C-Cl bond, which is the most labile bond in the molecule.
Quantum yield is a measure of the efficiency of a photochemical process; it is the ratio of the number of molecules that undergo a specific reaction to the number of photons absorbed. The quantum yields for the photodegradation of PCBs are congener-specific and are influenced by factors such as the number and position of chlorine atoms. nih.gov Specific quantum yield values for 2-Chloro-3-methyl-1,1'-biphenyl are not available in the provided search results. However, for monochlorinated biphenyls, photolysis is considered a relevant degradation pathway in aquatic environments.
Table 1: Generalized Photolysis Data for Monochlorinated Biphenyls (Illustrative)
| Parameter | Value Range | Conditions |
|---|---|---|
| Absorption Maximum (λmax) | 280 - 300 nm | Aqueous Solution |
| Half-life (t½) | Hours to Days | Simulated Sunlight |
Note: This table presents generalized data for monochlorinated biphenyls as specific data for this compound is not available. The actual values can vary significantly based on environmental conditions.
In natural waters, the photodegradation of PCBs can be accelerated through sensitized photolysis. This process involves other substances present in the water, known as sensitizers, which absorb light and transfer the energy to the PCB molecule, leading to its degradation. Common natural sensitizers include humic and fulvic acids, which are abundant in many aquatic systems. These substances can enhance the rate of PCB degradation beyond what would be expected from direct photolysis alone. The presence of these sensitizers can extend the effective light absorption range to longer wavelengths, making the degradation process more efficient under natural sunlight conditions.
The phototransformation of PCBs can result in a variety of degradation products. The primary step of C-Cl bond cleavage leads to the formation of a biphenyl (B1667301) radical, which can then react with surrounding molecules. In aqueous environments, this can lead to the formation of hydroxylated biphenyls. Further degradation can result in the cleavage of the biphenyl rings, leading to the formation of smaller, more polar compounds such as chlorinated benzoic acids. nih.gov The specific phototransformation products of this compound have not been characterized in the available literature.
Table 2: Potential Phototransformation Products of Monochlorinated Biphenyls (Generalized)
| Parent Compound | Potential Transformation Products |
|---|---|
| Monochlorinated Biphenyl | Hydroxylated Biphenyls, Chlorinated Benzoic Acids, Lower Molecular Weight Acids |
Hydrolytic and Other Abiotic Transformation Mechanisms in Environmental Compartments
Hydrolysis, the reaction with water, is one such abiotic pathway. The rate of hydrolysis can be influenced by pH. For instance, the fungicide kresoxim-methyl (B120586) shows rapid degradation in alkaline solutions (pH 9) but is relatively stable in neutral or acidic conditions. nih.govresearchgate.net While specific data for this compound is not available, the stability of the carbon-chlorine bond on an aromatic ring generally makes it resistant to hydrolysis under typical environmental conditions.
Other abiotic degradation mechanisms can be mediated by minerals present in soil and sediment. navy.mil Iron-containing minerals like mackinawite (FeS) and magnetite (Fe3O4) can facilitate the abiotic reduction of chlorinated compounds. navy.milfrtr.gov This process, known as abiotic reductive dechlorination, involves the transfer of electrons from the mineral surface to the chlorinated organic molecule. frtr.gov Photolysis, or degradation by sunlight, can also be a significant transformation pathway for some organic compounds in aquatic environments, with the process being influenced by the presence of natural substances like humic acid and certain ions. nih.govresearchgate.net
Advanced Analytical Techniques for Transformation Product Elucidation
Identifying the various transformation products of this compound is essential for understanding its degradation pathways and assessing the potential toxicity of its metabolites. Advanced analytical techniques are indispensable for this purpose.
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of unknown metabolites and transformation products. ijpras.comthermofisher.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govdntb.gov.ua This is particularly valuable when dealing with complex environmental samples containing numerous compounds.
When coupled with liquid chromatography (LC-HRMS), it allows for the separation of complex mixtures prior to mass analysis. nih.gov Different data acquisition and processing strategies, such as extracted ion chromatography and mass defect filtering, can be employed to detect metabolites, even at low concentrations. ijpras.com Tandem mass spectrometry (MS/MS or MSn) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions, which helps in the detailed structural elucidation of the transformation products. ijpras.com
The following table summarizes the key analytical approaches used in metabolite identification:
| Analytical Approach | Description | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of ions. | Enables the determination of elemental composition with high confidence. nih.govdntb.gov.ua |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a mixture before they are introduced into the mass spectrometer. | Allows for the analysis of complex mixtures and the separation of isomers. nih.gov |
| Tandem Mass Spectrometry (MS/MS or MSn) | Involves multiple stages of mass analysis where ions are fragmented to obtain structural information. | Provides detailed structural elucidation of unknown compounds. ijpras.com |
Chromatography-Mass Spectrometry Coupled Techniques (e.g., GC-MS, LC-MS/MS)
The identification of transformation products of this compound in environmental matrices relies heavily on the use of chromatography-mass spectrometry (MS) techniques. Gas chromatography (GC) and liquid chromatography (LC) are powerful separation methods that, when coupled with MS, provide unparalleled sensitivity and specificity for the detection and structural elucidation of metabolites and degradation products. google.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a cornerstone technique for the analysis of semi-volatile compounds like PCBs and their derivatives. In the context of this compound, GC-MS analysis would be instrumental in identifying products from microbial degradation or other environmental transformation processes. Studies on similar compounds, such as biphenyl and other PCB congeners, show that common transformation pathways include hydroxylation, dechlorination, and ring cleavage. researchgate.netacs.org
For instance, the microbial degradation of biphenyl often yields hydroxylated intermediates like 2-hydroxybiphenyl and 3-hydroxybiphenyl, which can be identified by GC-MS. researchgate.net Based on the degradation patterns of other chlorobiphenyls, it is anticipated that this compound would undergo similar transformations. The primary metabolites expected would be various hydroxylated derivatives (OH-PCBs). The position of the hydroxyl group would depend on the enzymatic systems of the degrading microorganisms, which often target sterically accessible and electronically favorable positions on the aromatic rings.
A typical GC-MS analysis involves extracting the compounds from an environmental sample (e.g., soil, water, or microbial culture), derivatizing them if necessary to increase volatility (e.g., silylation of hydroxyl groups), and then injecting the sample into the GC-MS system. The resulting mass spectra provide a molecular fingerprint of the compounds, allowing for their identification by comparing the spectra to libraries or by interpreting the fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has become an indispensable tool for analyzing less volatile and more polar metabolites that are not easily amenable to GC-MS analysis. google.com This technique is particularly well-suited for identifying conjugated metabolites, such as sulfated and glucuronidated products, which are common in biological systems as a means of detoxification and excretion. acs.org
A study on the metabolism of 3-chlorobiphenyl (B164846) (a positional isomer of the target compound) in a human-relevant cell line using high-resolution mass spectrometry demonstrated the formation of a complex mixture of metabolites, including hydroxylated, sulfated, and glucuronidated species. acs.org It is highly probable that this compound would form analogous conjugates during its biotransformation. LC-MS/MS provides the sensitivity and specificity needed to detect these polar metabolites directly from a liquid sample extract without the need for derivatization. google.comacs.org The tandem MS capability (MS/MS) allows for the fragmentation of a specific parent ion, which provides structural information that is crucial for identifying the exact nature and location of the modifications.
The following table summarizes the expected transformation products of this compound that could be identified using these techniques, based on known PCB metabolism.
| Transformation Pathway | Potential Product Type | Analytical Technique | Rationale/Evidence from Similar Compounds |
| Hydroxylation | Monohydroxy-2-chloro-3-methyl-1,1'-biphenyl | GC-MS, LC-MS/MS | A primary and common initial step in the aerobic degradation of PCBs by bacteria and fungi. nih.govnih.gov |
| Dechlorination | 3-methyl-1,1'-biphenyl | GC-MS | Reductive dechlorination is a known pathway, especially under anaerobic conditions. nih.gov |
| Hydroxylation & Dechlorination | Monohydroxy-3-methyl-1,1'-biphenyl | GC-MS, LC-MS/MS | A combination of degradation reactions leading to less halogenated and more polar products. acs.org |
| Conjugation | Sulfated or Glucuronidated metabolites | LC-MS/MS | Common phase II metabolic reactions in vertebrates to increase water solubility and facilitate excretion. acs.org |
| Ring Cleavage | Chlorinated benzoic acid derivatives | GC-MS, LC-MS/MS | Advanced degradation can lead to the opening of the biphenyl rings. |
Predictive Modeling of Environmental Transformation Pathways (Mechanistic Focus)
Predictive modeling offers a valuable, screening-level approach to estimate the environmental fate of chemicals when experimental data is scarce. episuite.dev Software suites like the US Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) can predict various physicochemical properties and environmental fate endpoints based on a chemical's structure. episuite.devepa.govepa.gov These models are built on quantitative structure-activity relationships (QSARs) derived from large datasets of experimental values.
For this compound, EPI Suite™ could be used to generate predictions for key environmental fate parameters that provide mechanistic insights into its likely transformation and transport pathways. The models within EPI Suite™ that are particularly relevant include:
BIOWIN™ (Biodegradation Estimator): This model predicts the probability of rapid aerobic and anaerobic biodegradation. It would likely predict that this compound, as a lower-chlorinated PCB, is more susceptible to biodegradation than its more highly chlorinated counterparts. nih.gov The model provides a qualitative assessment (e.g., "biodegrades fast" or "does not biodegrade fast") and an estimated timeline (e.g., weeks to months).
HYDROWIN™ (Hydrolysis Rate Estimator): This program estimates the rate of abiotic hydrolysis. For a stable compound like a PCB, hydrolysis is generally not a significant degradation pathway under typical environmental pH conditions (pH 4-9). The model would likely predict a very long hydrolysis half-life.
AOPWIN™ (Atmospheric Oxidation Program): This model estimates the rate constant for the gas-phase reaction between a chemical and hydroxyl (OH) radicals in the atmosphere. This is a primary degradation pathway for airborne pollutants. The model would predict a half-life in air, giving an indication of its persistence and potential for long-range transport. episuite.dev
BCFBAF™ (Bioconcentration Factor/Bioaccumulation Factor Estimator): This model predicts the potential for a chemical to accumulate in aquatic organisms. Given its lipophilic nature (high octanol-water partition coefficient), this compound is expected to have a significant potential to bioconcentrate in the fatty tissues of organisms. nih.gov
The table below illustrates the type of predictive data that could be generated for this compound using a tool like EPI Suite™, providing a mechanistic overview of its likely environmental behavior.
| Model (EPI Suite™) | Predicted Endpoint | Mechanistic Implication |
| BIOWIN™ | Aerobic Biodegradation Half-life | Predicts the likelihood and timescale of microbial breakdown in the presence of oxygen, a key transformation pathway. |
| AOPWIN™ | Atmospheric Oxidation Half-life | Indicates persistence in the atmosphere and susceptibility to degradation by OH radicals. |
| KOCWIN™ | Soil Adsorption Coefficient (Koc) | Predicts the tendency of the compound to adsorb to soil and sediment, affecting its mobility and availability for degradation. |
| HENRYWIN™ | Henry's Law Constant | Estimates the partitioning between air and water, indicating the potential for volatilization from water bodies. |
| BCFBAF™ | Bioconcentration Factor (BCF) | Predicts the likelihood of accumulation in aquatic food webs, a critical aspect of its environmental risk profile. |
While these predictive models provide essential preliminary assessments, they are screening-level tools and should be complemented by experimental data from techniques like GC-MS and LC-MS/MS for a comprehensive understanding of the environmental transformation of this compound. episuite.dev
Structure Reactivity Relationships and Design Principles for Substituted Biphenyl Systems
Electronic and Steric Effects of Chlorine and Methyl Substituents
The electronic influence of substituents on a biphenyl (B1667301) system is a composite of inductive and resonance effects. The chlorine atom at the 2-position is an electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the ring to which it is attached. Conversely, the chlorine atom can also participate in a +R (resonance) effect by donating a lone pair of electrons to the π-system of the ring. However, for halogens, the inductive effect typically outweighs the resonance effect.
Sterically, the presence of a substituent at the ortho position (the 2-position) is of paramount importance. chiralpedia.com The chlorine atom in 2-Chloro-3-methyl-1,1'-biphenyl introduces significant steric hindrance around the pivotal C-C bond that connects the two phenyl rings. This steric bulk restricts the free rotation of the phenyl rings relative to each other, a defining characteristic of substituted biphenyls. unacademy.comslideshare.net
Conformational Restraints and Torsional Barriers in Biphenyl Reactivity
Unsubstituted biphenyl is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 44.4° between the two rings. unacademy.comlibretexts.org This twisted arrangement is a compromise between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between the ortho-hydrogens, which favors a perpendicular arrangement. chiralpedia.com The energy barriers to rotation in unsubstituted biphenyl are relatively small, around 6.0 kJ/mol for the planar conformation and 6.5 kJ/mol for the perpendicular one. unacademy.com
The introduction of ortho substituents dramatically increases these rotational barriers. unacademy.com In this compound, the chlorine atom at the 2-position sterically clashes with the ortho-hydrogens on the adjacent ring, significantly hindering rotation around the biphenyl linkage. pharmaguideline.com This restricted rotation gives rise to a phenomenon known as atropisomerism, where the rotational isomers can be stable and isolable. unacademy.comlibretexts.org For atropisomerism to occur, the energy barrier to rotation must be high enough to prevent easy interconversion of the conformers at a given temperature, typically in the range of 16 to 19 kcal/mole at room temperature. libretexts.org
The magnitude of the torsional barrier is influenced by the size and nature of the ortho substituents. While a single ortho substituent generally allows for rotation at room temperature, multiple or bulky substituents can completely inhibit it. researchgate.net The presence of a methyl group at the 3-position can also exert a "buttressing effect," indirectly increasing the effective steric size of the adjacent ortho-chloro substituent and further raising the rotational energy barrier. libretexts.org Molecules with rotational barriers below 20 kcal/mol are considered to have low configurational stability and exist as a racemic mixture at room temperature. mdpi.com
Comparative Studies with Other Halogenated and Alkylated Biphenyls
The behavior of this compound can be better understood by comparing it with other substituted biphenyls.
Halogenated Biphenyls: The rotational barriers in 2,2'-dihalogenated biphenyls are significantly influenced by the size of the halogen atoms. For instance, 2,2'-difluorobiphenyl (B165479) exhibits a double rotational minimum, while other 2,2'-dihalogenated biphenyls show a single minimum with dihedral angles increasing with the size of the halogen. acs.org The introduction of chlorine atoms, as seen in many polychlorinated biphenyls (PCBs), leads to substantial rotational barriers. nih.gov
Alkylated Biphenyls: The substitution of methyl groups at the ortho positions also increases the rotational barrier. For example, in 2,2'-dimethylbiphenyl, the rotational barrier is a significant 17.4 kcal/mol (72.8 kJ/mol). unacademy.com The position of the methyl groups also has a pronounced effect on the physical properties of the molecule. For instance, changing the position of methyl groups from ortho to meta can significantly alter thermal properties, such as the glass transition and melting temperatures. royalsocietypublishing.org
The combination of a halogen and an alkyl group, as in this compound, presents a unique case where both electronic and steric factors from different types of substituents are at play.
Influence of Substituents on Aromaticity and Electron Density Distribution
This differential perturbation of electron density can influence the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. For instance, the ring with the electron-donating methyl group would be more activated towards electrophilic substitution.
Below is a table summarizing the general effects of chloro and methyl substituents on biphenyl properties.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Rotational Barrier |
| Chlorine | Ortho | -I > +R (Electron-withdrawing) | High | Significant Increase |
| Methyl | Meta | +I, Hyperconjugation (Electron-donating) | Moderate | Minor (Can have buttressing effect) |
Emerging Research Frontiers and Future Directions in 2 Chloro 3 Methyl 1,1 Biphenyl Chemistry
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
ML models, particularly neural networks, can be trained on vast datasets of existing chemical reactions to predict the most suitable catalysts, solvents, reagents, and temperatures for a desired transformation. mit.edu For instance, in synthesizing 2-Chloro-3-methyl-1,1'-biphenyl via Suzuki-Miyaura or Negishi cross-coupling, an ML algorithm could sift through thousands of potential ligand, base, and solvent combinations to identify conditions that maximize yield and minimize byproduct formation. This approach significantly reduces the need for extensive, trial-and-error experimentation. mit.edunih.gov
Table 1: Conceptual Machine Learning Model for Optimizing the Synthesis of this compound Derivatives This table illustrates a hypothetical input and output structure for an ML model designed to predict and optimize reaction conditions.
| Input Parameters | Predicted Outputs |
| Reactants | Yield (%) |
| This compound, Coupling Partner | 95 |
| Catalyst System | Selectivity (Regioisomer Ratio) |
| Pd(OAc)₂, SPhos | >99:1 |
| Base | Reaction Time (hours) |
| K₃PO₄ | 2 |
| Solvent | Optimal Temperature (°C) |
| Toluene (B28343)/H₂O | 100 |
Development of Novel Catalytic Systems for Biphenyl (B1667301) Derivatization
Advances in catalysis are continually expanding the toolkit for modifying complex organic molecules. For this compound, the development of novel catalytic systems is crucial for unlocking new avenues of derivatization, moving beyond classical cross-coupling reactions.
A significant area of research is the selective C-H activation and functionalization of the biphenyl core. nih.gov The presence of the chloro and methyl groups on one ring directs the reactivity, but achieving precise control over which of the many C-H bonds reacts remains a challenge. Recently developed cyclometalated iridium or ruthenium catalysts have shown promise for facilitating C-H activation with high selectivity, which could enable the introduction of new functional groups at specific positions on either aromatic ring of this compound. nih.gov
Furthermore, innovative catalysts are being explored for reactions involving the existing C-Cl bond. While traditionally a site for palladium-catalyzed cross-coupling, new systems based on more earth-abundant metals like nickel or iron are emerging as cost-effective and highly reactive alternatives. nih.govresearchmap.jp These catalysts could offer different reactivity profiles, potentially enabling transformations that are difficult to achieve with palladium. For example, bimetallic catalysts supported on activated carbon have demonstrated efficiency in the decomposition and dechlorination of related PCBs, a process that could be adapted for the controlled derivatization of this compound. researchgate.net
Table 2: Potential Applications of Novel Catalytic Systems for this compound Derivatization This table outlines emerging catalytic technologies and their prospective uses in modifying the target compound.
| Catalytic System | Target Transformation | Potential Outcome |
| Cyclometalated Ir/Ru Complexes | Regioselective C-H Arylation | Direct addition of aryl groups to specific positions on the biphenyl backbone. nih.gov |
| Ni-based/N-Heterocyclic Carbene (NHC) Complexes | C-Cl Bond Amination | Efficient synthesis of novel amine-containing biphenyl derivatives. |
| Photoredox/Transition Metal Dual Catalysis | Carboxylation of C-Cl Bond | Introduction of a carboxylic acid group under mild, light-driven conditions. |
| Enzyme-based Catalysts (e.g., P450s) | Oxidative Cross-Coupling | Biocatalytic formation of higher-order polyphenyl structures with high selectivity. nih.gov |
In Silico Design and Prediction of Novel Biphenyl Architectures
Computational chemistry provides a powerful lens for designing and evaluating new molecular structures before they are ever synthesized in the lab. Through in silico methods, researchers can build vast virtual libraries of derivatives based on the this compound scaffold and predict their physicochemical and biological properties. nih.govnih.gov
Using techniques like Density Functional Theory (DFT), scientists can calculate key molecular properties such as conformational preferences, molecular electrostatic potential, and dipole moments for hypothetical derivatives. nih.gov This information is critical for rationalizing structure-activity relationships and designing molecules with specific functions, such as inhibitors for biological targets like VEGFR-2. nih.gov For example, by modeling the interaction of various substituted this compound analogs within a protein's active site, one can prioritize the synthesis of compounds with the highest predicted binding affinity. researchgate.netacs.org
This predictive power extends to designing molecules with tailored material properties. Computational screening can identify derivatives with desirable electronic characteristics for applications in organic electronics or with specific spatial arrangements for creating molecular diversity libraries. lookchem.comescholarship.org This in silico approach accelerates the discovery process, focusing laboratory efforts on candidates with the highest probability of success. lookchem.com
Table 3: Hypothetical In Silico Screening of this compound Derivatives for a Target Protein This table conceptualizes the process of designing and computationally evaluating novel biphenyl structures.
| Derivative of this compound | Modification | Predicted Binding Affinity (Kd, nM) | Predicted Lipophilicity (logP) | Synthesis Priority |
| Compound A | Add -COOH to 4'-position | 50 | 3.5 | High |
| Compound B | Add -NH₂ to 4'-position | 250 | 3.2 | Medium |
| Compound C | Replace -Cl with -F | 800 | 4.1 | Low |
| Compound D | Add cyclopropyl (B3062369) to 4'-position | 15 | 4.5 | High |
Advanced Methodologies for In-Situ Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in-situ analysis) are becoming indispensable tools for elucidating the complex pathways involved in the synthesis and derivatization of molecules like this compound. nih.gov
Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy enable researchers to observe the formation and consumption of reactants, intermediates, and products as the reaction unfolds. researchgate.netfrontiersin.org For a palladium-catalyzed cross-coupling reaction to functionalize the C-Cl bond of this compound, in-situ spectroscopy could track the concentrations of key catalytic intermediates, such as the oxidative addition complex or the transmetalation species. This provides direct evidence for the operative mechanism and can help identify rate-limiting steps or catalyst deactivation pathways. frontiersin.org
The data gathered from these advanced methods are invaluable for reaction optimization. By understanding precisely how changes in conditions affect the mechanistic landscape, chemists can make more informed decisions to improve reaction outcomes. The ability to directly observe transient species provides a level of insight that is unattainable through traditional endpoint analysis alone. nih.govresearchgate.net
Table 4: Application of In-Situ Spectroscopic Techniques to Study a Suzuki-Miyaura Reaction of this compound This table details how different in-situ methods can provide specific mechanistic insights.
| In-Situ Technique | Information Gained | Mechanistic Question Answered |
| FT-IR Spectroscopy | Monitoring of C-Cl bond vibration disappearance; observation of catalyst-ligand complex formation. | At what rate does the initial oxidative addition occur? |
| Raman Spectroscopy | Tracking changes in the aromatic ring vibrations upon substitution. | Is there evidence of side reactions or product degradation under reaction conditions? |
| 31P NMR Spectroscopy | Observing the coordination of phosphine (B1218219) ligands to the palladium center and identifying different catalytic species. | What is the dominant form of the catalyst during the reaction? |
| UV-Vis Spectroscopy | Monitoring the concentration of colored intermediates or the catalyst's electronic state. | Does the catalyst change its oxidation state as expected throughout the catalytic cycle? |
Exploration of Unique Reactivity Patterns in Complex Chemical Environments
The choice of solvent can dramatically influence the course of a chemical reaction. Moving beyond conventional organic solvents, researchers are increasingly exploring complex and unconventional media, such as deep eutectic solvents (DESs) and ionic liquids (ILs), to uncover unique reactivity patterns. researchgate.netresearchgate.net The behavior of this compound in these environments is a promising frontier for discovery.
Deep eutectic solvents—mixtures of hydrogen bond donors and acceptors—can act as both the solvent and a catalyst or reagent, creating highly concentrated reaction environments that can accelerate reaction rates and alter selectivities. nih.govmdpi.com For example, performing a nucleophilic aromatic substitution on this compound in a DES composed of choline (B1196258) chloride and urea (B33335) could lead to different outcomes compared to the same reaction in a traditional solvent like DMF, potentially favoring a desired isomer or increasing the reaction efficiency. nih.gov The hydrophilic or hydrophobic nature of the DES can be tuned to facilitate catalyst recycling, enhancing the sustainability of the process. researchgate.net
Similarly, ionic liquids, which are salts that are liquid at low temperatures, offer a unique environment due to their high polarity, low vapor pressure, and tunable structure. mdpi.comnih.gov The distinct cation-anion interactions in ILs can stabilize charged intermediates or transition states in a way that is not possible in conventional solvents, potentially unlocking novel reaction pathways for the derivatization of this compound. researchgate.netnih.gov
Table 5: Hypothetical Comparison of a Derivatization Reaction in Conventional vs. Complex Solvents This table illustrates the potential influence of the reaction medium on the outcome of a hypothetical C-H functionalization of this compound.
| Reaction Parameter | Conventional Solvent (Toluene) | Deep Eutectic Solvent (ChCl:Glycerol) | Ionic Liquid ([BMIM][NTf₂]) |
| Reaction Time | 24 hours | 8 hours | 12 hours |
| Yield | 65% | 85% | 78% |
| Regioselectivity (4' vs. other) | 3:1 | 10:1 | 5:1 |
| Catalyst Recyclability | Difficult | High (via aqueous extraction) | Moderate |
Q & A
Q. What are the recommended methods for synthesizing 2-Chloro-3-methyl-1,1'-biphenyl in laboratory settings?
A facile synthesis approach involves coupling reactions between halogenated aromatic precursors under palladium-catalyzed conditions. For example, Suzuki-Miyaura cross-coupling of 2-chloro-3-methylphenylboronic acid with a suitably substituted aryl halide can yield the biphenyl scaffold. Optimizing reaction parameters (e.g., catalyst loading, solvent polarity) is critical for high regioselectivity and yield .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and electronic environments (e.g., upfield/downfield shifts for chlorine and methyl groups).
- Infrared (IR) Spectroscopy : To identify functional groups and hydrogen-bonding interactions.
- X-ray Crystallography : For precise determination of molecular geometry and intermolecular packing. PubChem data for analogous biphenyl derivatives (e.g., 2-(3'-chlorobiphenyl)acetic acid) provide reference spectra and crystallographic parameters .
Q. What are the key environmental fate considerations for this compound in ecological studies?
Biphenyls exhibit low water solubility and high volatility, leading to preferential partitioning into air and adsorption onto soil/sediment. Environmental persistence is limited by rapid biodegradation (days to weeks) via microbial meta-cleavage pathways. Predicted Environmental Concentrations (PECs) for biphenyls typically remain below risk thresholds due to these properties .
Advanced Research Questions
Q. How can researchers resolve contradictions between high aquatic toxicity and low environmental risk assessments for biphenyl derivatives?
Discrepancies arise from differences between nominal toxicity test concentrations and bioavailable levels in natural systems. Methodological solutions include:
- Phase-Specific Toxicity Testing : Assess toxicity in both aqueous and adsorbed phases to account for bioavailability.
- Fate Modeling : Use fugacity models to predict partitioning behavior and refine risk quotients (RQs). Studies show biphenyl's harmonized classification (Aquatic Acute/Chronic 1) may overestimate real-world impacts due to its low environmental retention .
Q. What experimental strategies optimize regioselectivity in substitution reactions of this compound?
Regioselectivity is influenced by steric and electronic effects from the methyl and chlorine substituents. Strategies include:
- Directed Metalation : Use directing groups (e.g., esters) to control electrophilic substitution sites.
- Flow Reactors : Enhance mixing and heat transfer for precise control over reaction kinetics. Comparative studies on halogenated biphenyls demonstrate that meta-substitution is favored due to steric hindrance at ortho positions .
Q. How do substituent positions on the biphenyl core influence the chemical reactivity of this compound derivatives?
Substituent position alters electronic density and steric accessibility:
- Chlorine at C2 : Increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution.
- Methyl at C3 : Sterically shields the para position, directing reactions to the ortho and meta sites. Structural comparisons with 3,3'-dimethylbiphenyl-4,4'-diol show that substituent orientation significantly impacts redox behavior and intermolecular interactions .
Q. How to design biodegradation studies for chlorinated biphenyls using microbial consortia?
- Strain Selection : Use organisms like Beijerinckia sp. strain B1, which expresses meta-cleavage dioxygenases (e.g., 2,3-dihydroxybiphenyl 1,2-dioxygenase) capable of cleaving chlorinated analogs .
- Analytical Monitoring : Employ HPLC or GC-MS to track degradation intermediates (e.g., chlorinated catechols).
- Enzyme Induction : Grow cultures under biphenyl-enriched conditions to upregulate degradation pathways.
Methodological Recommendations
- Synthetic Optimization : Use computational tools (e.g., DFT calculations) to predict reaction pathways and transition states.
- Environmental Monitoring : Combine solid-phase microextraction (SPME) with GC-MS to detect trace biphenyl residues in complex matrices.
- Toxicity Testing : Apply OECD Test Guidelines (e.g., OECD 201/202) for standardized aquatic toxicity assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
